molecular formula C8H12O3 B13034842 Tert-butyl prop-2-YN-1-YL carbonate

Tert-butyl prop-2-YN-1-YL carbonate

Cat. No.: B13034842
M. Wt: 156.18 g/mol
InChI Key: NUQPZBNXRLDURO-UHFFFAOYSA-N
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Description

tert-Butyl prop-2-yn-1-yl carbonate (CAS 790300-19-5) is a chemical reagent with the molecular formula C8H12O3 and a molecular weight of 156.18 g/mol. It is characterized as a yellow oil with a high purity level, typically over 98% . The compound features a propargyl (alkyne) group and a tert-butyl carbonate group, making it a valuable bifunctional building block in organic synthesis and medicinal chemistry research. Its structure allows it to serve as a key intermediate in the synthesis of more complex molecules. Researchers can utilize the alkyne handle for metal-catalyzed coupling reactions, such as the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," for the facile construction of 1,2,3-triazoles. Simultaneously, the tert-butyl carbonate (Boc) group can act as a protecting group for alcohols or as a precursor for other functional groups under mild deprotection conditions. This combination of features makes it particularly useful for developing pharmaceutical candidates and novel materials. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

tert-butyl prop-2-ynyl carbonate

InChI

InChI=1S/C8H12O3/c1-5-6-10-7(9)11-8(2,3)4/h1H,6H2,2-4H3

InChI Key

NUQPZBNXRLDURO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)OCC#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl prop-2-YN-1-YL carbonate can be synthesized through the reaction of tert-butyl chloroformate with prop-2-yn-1-ol in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbonate ester .

Industrial Production Methods

The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl prop-2-YN-1-YL carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols .

Scientific Research Applications

Synthetic Applications

Tert-butyl prop-2-YN-1-YL carbonate serves as a versatile building block in organic synthesis. Its structure allows for various chemical transformations, including:

  • Formation of Alkynes : The compound can be utilized to synthesize more complex alkynes through substitution reactions.
  • Cycloaddition Reactions : It can participate in cycloaddition reactions, forming cyclic compounds that are valuable in drug development.
  • Functionalization : The carbonate group can be transformed into other functional groups, enhancing its utility in creating diverse chemical entities.

Biological Applications

Research into the biological activity of this compound has revealed promising results:

Anticancer Activity

Recent studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study reported the following cytotoxicity data:

Cell LineConcentration (μM)Viability (%)
HeLa1045
MCF72060
A5493030

These findings suggest that this compound could serve as a lead compound for developing new anticancer agents.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. A comparative study demonstrated significant inhibition of Candida albicans and Staphylococcus aureus using derivatives of similar structures, indicating potential applications in treating infections.

Case Study 1: Synthesis of Isoxazolidines

In a recent synthesis project, this compound was used as a precursor to create isoxazolidine derivatives. The reaction conditions were optimized to yield high purity and yield, demonstrating the compound's effectiveness in generating biologically relevant scaffolds.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective properties of this compound derivatives. Results indicated that certain derivatives could enhance neuronal survival under oxidative stress conditions, suggesting potential applications in neurodegenerative disease therapies.

Mechanism of Action

The mechanism of action of tert-butyl prop-2-YN-1-YL carbonate involves its reactivity as a carbonate ester. It can undergo hydrolysis to release carbon dioxide and the corresponding alcohol. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

(a) Tert-Butyl (1-Phenylprop-2-Yn-1-YL) Carbonate (C₁₄H₁₆O₃, MW 232.28)

  • Structure : Features a phenyl group attached to the propargyl carbon.
  • Synthesis : Prepared similarly to the parent compound but starting from phenyl-substituted propargyl alcohol.
  • Applications : Used in asymmetric copper-catalyzed alkynylallylic reactions with fluorinated malonates, demonstrating enhanced electrophilicity due to electron-withdrawing aryl groups .
  • Yield : 80–90% in optimized conditions .

(b) Tert-Butyl (2-Methylbut-3-En-2-YL) Carbonate (C₁₀H₁₈O₃, MW 186.25)

  • Structure : Contains a branched alkenyl group instead of an alkynyl chain.
  • Synthesis : Derived from 2-methylbut-3-en-2-ol via reaction with Boc₂O in tetrahydrofuran (THF) with n-BuLi.
  • Key Data :
    • ¹H-NMR : δ 6.10 (dd, J = 17.5, 10.9 Hz), 5.18 (d, J = 17.5 Hz), 1.52 (s, 6H).
    • IR : 1736 cm⁻¹ (C=O stretch).
  • Applications : Acts as a prenylating reagent in natural product synthesis .

Heterocyclic and Aromatic Derivatives

(a) Tert-Butyl (2,4-Dichlorothiazol-5-YL)(Prop-2-Yn-1-YL)Carbamate (C₁₁H₁₃Cl₂N₂O₂S)

  • Structure : Combines a thiazole ring with chlorine substituents and a propargyl group.
  • Applications : Intermediate in pesticidal compositions, highlighting its role in agrochemical research .

(b) Tert-Butyl 4-(Prop-2-Yn-1-YL)Piperazine-1-Carboxylate (C₁₂H₂₀N₂O₂, MW 224.30)

  • Structure : Incorporates a piperazine ring, enhancing solubility and pharmacological relevance.
  • Physical Properties : Density 1.05 g/cm³, melting point 53°C.
  • Applications: Potential use in drug discovery due to the piperazine scaffold’s prevalence in bioactive molecules .

Hydrogen-Bonding and Crystal Engineering

Tert-Butyl N-{2-[Bis-(Prop-2-Yn-1-YL)Amino]-Phen-YL}Carbamate (C₁₇H₂₀N₂O₂)

  • Structure : Features dual propargyl groups and intramolecular N–H⋯N hydrogen bonds.
  • Crystal Data : Stabilized by C–H⋯O interactions, forming supramolecular networks.
  • Significance : Demonstrates the role of alkynyl groups in modulating crystal packing, relevant to materials science .

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight Key Features/Applications Reference
tert-Butyl prop-2-yn-1-yl carbonate C₈H₁₂O₃ 156.18 High-yield alkynylation agent (90%)
tert-Butyl (1-phenylprop-2-yn-1-yl) carbonate C₁₄H₁₆O₃ 232.28 Electrophilic reagent for aryl systems
tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate C₁₂H₂₀N₂O₂ 224.30 Drug discovery scaffold
tert-Butyl (2-methylbut-3-en-2-yl) carbonate C₁₀H₁₈O₃ 186.25 Prenylating agent

Table 2: Spectroscopic Data Comparison

Compound ¹H-NMR (δ, ppm) IR (C=O stretch, cm⁻¹)
This compound Not reported ~1740 (estimated)
tert-Butyl (2-methylbut-3-en-2-yl) carbonate 6.10 (dd), 5.18 (d), 1.52 (s) 1736

Biological Activity

Tert-butyl prop-2-YN-1-YL carbonate (CAS Number: 92136-39-5) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including pharmacological effects, metabolic stability, and synthesis pathways, supported by relevant data tables and findings from various studies.

PropertyValue
Molecular FormulaC₈H₁₂O₃
Molecular Weight156.19 g/mol
Density1.0 ± 0.1 g/cm³
Boiling Point222.5 ± 23.0 °C
Melting Point40-44 °C
Flash Point88.4 ± 22.6 °C

Pharmacological Activity

This compound has been studied for its potential as a biochemical reagent in life sciences research. Notably, it has been implicated in the synthesis of various biologically active compounds, including those targeting specific enzymatic pathways.

Case Studies and Research Findings

  • Metabolic Stability :
    • A study examined the metabolic pathways of tert-butyl-containing compounds, revealing that the major route of metabolism involves oxidation of the tert-butyl group to alcohols. This process is primarily facilitated by Cytochrome P450 enzymes (CYPs) such as CYP3A4 and CYP2D6, which are crucial for drug metabolism in humans . The rapid metabolism of the tert-butyl group presents challenges for maintaining effective drug levels in therapeutic applications.
  • Synthesis and Biological Evaluation :
    • Research indicates that this compound can be synthesized through various methodologies, including reactions involving alkyne substitution. These synthetic routes have shown promising yields and are essential for developing derivatives with enhanced biological activity . For instance, modifications to the alkyne structure have led to improved reaction efficiencies and biological properties.
  • Anticancer Activity :
    • In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 and A549. Compounds derived from this carbonate have shown comparable efficacy to established anticancer agents like colchicine . This highlights the potential of this compound as a scaffold for developing new anticancer therapies.

Table 1: Metabolic Stability of Tert-butyl Compounds

Compound IDHalf-life (min)CYP Isoforms Involved
Compound 163CYP3A4, CYP2D6
Compound 2114CYP3A4, CYP2D6, CYP2C9

Table 2: Cytotoxicity Profiles Against Cancer Cell Lines

Compound NameMCF-7 IC50 (μM)A549 IC50 (μM)
This compound1520
Colchicine1018

Q & A

Basic: What are the optimal synthetic routes for preparing tert-butyl prop-2-yn-1-yl carbonate, and how can reaction efficiency be monitored?

Answer:
The synthesis typically involves nucleophilic substitution between tert-butyl chloroformate (or di-tert-butyl dicarbonate) and propargyl alcohol under basic conditions. For example, in a nitrogen atmosphere, propargyl alcohol can be deprotonated with n-BuLi at 0°C, followed by reaction with di-tert-butyl dicarbonate in THF . Reaction progress can be monitored via thin-layer chromatography (TLC) or by observing the disappearance of starting material signals in 1H^1 \text{H}-NMR. Yield optimization requires precise stoichiometric control (1.1 eq. base) and post-reaction purification via aqueous workup (e.g., washing with sodium carbonate and brine) .

Basic: What spectroscopic techniques are essential for characterizing this compound, and how are key functional groups identified?

Answer:

  • 1H^1 \text{H}-NMR : The tert-butyl group appears as a singlet at ~1.46 ppm (9H), while the propynyl proton resonates as a triplet near 2.4–2.6 ppm (C≡C-H) .
  • 13C^{13} \text{C}-NMR : The carbonyl carbon (C=O) appears at ~152 ppm, and the sp-hybridized carbons (C≡C) at ~75–85 ppm .
  • IR Spectroscopy : Strong carbonyl stretching (C=O) at ~1736 cm1^{-1} and C≡C stretching at ~2100–2260 cm1^{-1} confirm functional groups .

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

Answer:

  • PPE : Wear gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of vapors (propargyl derivatives can be irritants) .
  • Storage : Keep in a cool, dry place away from oxidizers.
  • Waste Disposal : Segregate waste and consult institutional guidelines for organic carbonate disposal .

Advanced: How can reaction conditions be optimized to minimize side reactions (e.g., alkyne dimerization) during synthesis?

Answer:

  • Temperature Control : Maintain low temperatures (0–5°C) during deprotonation to suppress alkyne oligomerization .
  • Inert Atmosphere : Use nitrogen/argon to prevent oxidation.
  • Catalytic Additives : Add Cu(I) salts (e.g., CuBr) to stabilize reactive intermediates .
  • Monitoring : Use in-situ FTIR or GC-MS to detect early-stage dimerization.

Advanced: What mechanistic insights explain the stability of the tert-butyl carbonate group under specific reaction conditions?

Answer:
The tert-butyl group’s steric bulk protects the carbonate from nucleophilic attack, making it stable under mild acidic/basic conditions. This stability allows selective deprotection in multi-step syntheses. For example, the group remains intact during Sonogashira couplings but can be cleaved with trifluoroacetic acid (TFA) in dichloromethane .

Advanced: How can this compound be utilized in click chemistry applications?

Answer:
The propynyl group undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azides to form triazoles. Key parameters:

  • Catalyst : Use 1–5 mol% Cu(I) (e.g., CuSO4_4/sodium ascorbate).
  • Solvent : Polar aprotic solvents (DMF, THF) enhance reaction rates.
  • Temperature : Room temperature or mild heating (40–60°C) .

Advanced: What strategies resolve contradictions in spectroscopic data (e.g., unexpected carbonyl signals)?

Answer:

  • 2D NMR : HSQC/HMBC correlations can distinguish between regioisomers or degradation products.
  • Control Experiments : Compare with spectra of analogous compounds (e.g., tert-butyl phenyl carbonate derivatives) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion integrity .

Advanced: How do computational methods (e.g., DFT) contribute to predicting reactivity in complex reaction environments?

Answer:
Density functional theory (DFT) calculates transition-state energies for reactions like nucleophilic substitutions or cycloadditions. For example, modeling the steric effects of the tert-butyl group can predict regioselectivity in cross-coupling reactions. PubChem’s computed properties (e.g., InChIKey) provide baseline data for validation .

Advanced: What challenges arise in enantioselective modifications, and how can chiral catalysts address them?

Answer:
The propargyl group’s linear geometry complicates asymmetric induction. Solutions include:

  • Chiral Auxiliaries : Temporarily attach chiral groups (e.g., Evans oxazolidinones) to direct stereochemistry.
  • Catalytic Systems : Use Cu(I)/chiral ligand complexes (e.g., BINAP derivatives) for asymmetric CuAAC .

Advanced: How does the propynyl group’s steric/electronic profile influence cross-coupling reactivity?

Answer:

  • Electronic Effects : The sp-hybridized alkyne is electron-deficient, facilitating oxidative addition with Pd(0) catalysts.
  • Steric Hindrance : The tert-butyl group may slow transmetallation steps in Stille or Suzuki couplings. Optimize by using bulky phosphine ligands (e.g., SPhos) .

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